molecular formula C13H20O B7877718 2-(2,5-Dimethylphenyl)-3-methyl-butan-2-ol CAS No. 100532-14-7

2-(2,5-Dimethylphenyl)-3-methyl-butan-2-ol

Cat. No.: B7877718
CAS No.: 100532-14-7
M. Wt: 192.30 g/mol
InChI Key: APRAPVBTCACGPU-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-3-methyl-butan-2-ol is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a butanol group substituted with a methyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-3-methyl-butan-2-ol typically involves the alkylation of 2,5-dimethylphenyl with a suitable butanol derivative. One common method is the Friedel-Crafts alkylation, where 2,5-dimethylphenyl is reacted with 3-methyl-2-butanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-(2,5-Dimethylphenyl)-3-methylbutan-2-one.

    Reduction: Formation of 2-(2,5-Dimethylphenyl)-3-methylbutane.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylphenyl)-3-methyl-butan-2-ol
  • 2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol
  • 2-(3,5-Dimethylphenyl)-3-methyl-butan-2-ol

Uniqueness

2-(2,5-Dimethylphenyl)-3-methyl-butan-2-ol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This structural uniqueness can result in distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-9(2)13(5,14)12-8-10(3)6-7-11(12)4/h6-9,14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRAPVBTCACGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)(C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501236932
Record name α,2,5-Trimethyl-α-(1-methylethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100532-14-7
Record name α,2,5-Trimethyl-α-(1-methylethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100532-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,2,5-Trimethyl-α-(1-methylethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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